molecular formula C11H9N2NaO2 B2679259 Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-60-4

Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2679259
CAS No.: 2197057-60-4
M. Wt: 224.195
InChI Key: RXGQNWHNMVLDCV-UHFFFAOYSA-M
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Description

Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

    1H-benzo[d]imidazole-2-carboxylate: Lacks the cyclopropyl group.

    Sodium benzo[d]imidazole-2-carboxylate: Similar structure but without the cyclopropyl substitution.

Uniqueness: Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .

Properties

IUPAC Name

sodium;1-cyclopropylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-8-3-1-2-4-9(8)13(10)7-5-6-7;/h1-4,7H,5-6H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGQNWHNMVLDCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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